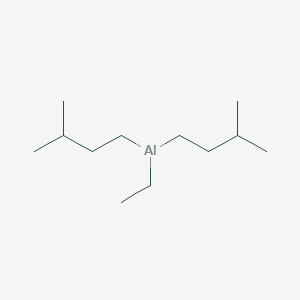
Ethylbis(3-methylbutyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the chemical formula C10H23Al. It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.
Vorbereitungsmethoden
The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:
AlCl3+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2+MgBr2
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Analyse Chemischer Reaktionen
Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.
Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Ethylbis(3-methylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including aluminum-based nanomaterials.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .
Vergleich Mit ähnlichen Verbindungen
Ethylbis(3-methylbutyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum (AlMe3) and triethylaluminum (AlEt3). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the bulkier 3-methylbutyl groups, which can influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .
Similar compounds include:
- Trimethylaluminum (AlMe3)
- Triethylaluminum (AlEt3)
- Diisobutylaluminum hydride (DIBAL-H)
These compounds are also widely used in catalysis and organic synthesis, but their specific applications and reactivity can differ based on their structure and substituents .
Eigenschaften
CAS-Nummer |
569660-11-3 |
|---|---|
Molekularformel |
C12H27Al |
Molekulargewicht |
198.32 g/mol |
IUPAC-Name |
ethyl-bis(3-methylbutyl)alumane |
InChI |
InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3; |
InChI-Schlüssel |
MLZKSTUDPXLEQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


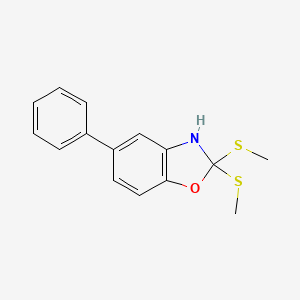
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)



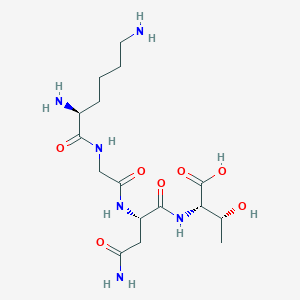
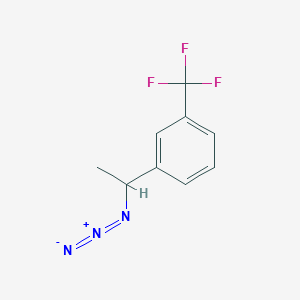
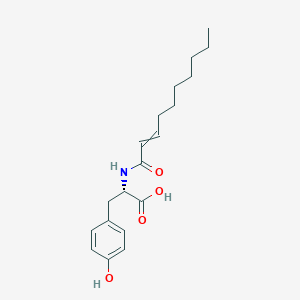
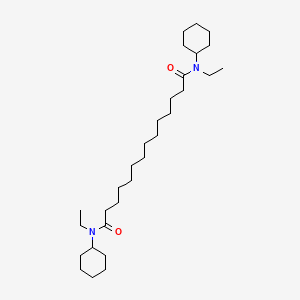


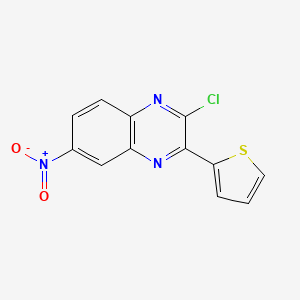
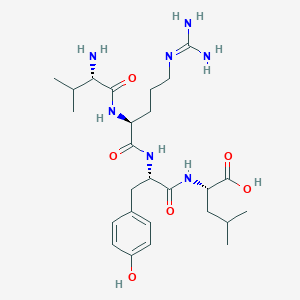
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
